molecular formula C34H36O6S B242990 (4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol

(4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol

Cat. No. B242990
M. Wt: 572.7 g/mol
InChI Key: ZTWRXWZDGNYHMS-RUOAZZEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol is a chemical compound that belongs to the family of tetrahydropyrans. It has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
(4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of (4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol for lab experiments is its potential applications in a variety of scientific research fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol. One direction is to further investigate its mechanism of action in order to better understand its biochemical and physiological effects. Another direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, it could be studied for its potential use in combination therapy with other drugs for the treatment of cancer and viral infections.

Synthesis Methods

The synthesis of (4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol involves a multi-step process. The first step involves the protection of the hydroxyl group of the tetrahydropyran ring with a benzyloxy group. The second step involves the protection of the hydroxyl group of the phenol ring with a methoxybenzyloxy group. The third step involves the introduction of a phenylthio group to the tetrahydropyran ring. The final step involves the deprotection of the benzyloxy and methoxybenzyloxy groups to obtain the final product.

Scientific Research Applications

(4,5-bis(benzyloxy)-3-(4-methoxybenzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methanol has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C34H36O6S

Molecular Weight

572.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3-[(4-methoxyphenyl)methoxy]-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-2-yl]methanol

InChI

InChI=1S/C34H36O6S/c1-36-28-19-17-27(18-20-28)24-37-31-30(21-35)40-34(41-29-15-9-4-10-16-29)33(39-23-26-13-7-3-8-14-26)32(31)38-22-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31-,32+,33-,34+/m1/s1

InChI Key

ZTWRXWZDGNYHMS-RUOAZZEASA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)SC5=CC=CC=C5)CO

SMILES

COC1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)SC5=CC=CC=C5)CO

Canonical SMILES

COC1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)SC5=CC=CC=C5)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.